9-Oxooctadeca-10,12-dienoic acid
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Overview
Description
9-Oxooctadecadienoic acid, commonly referred to as 9-OxoODE, is an oxidized derivative of linoleic acid. Linoleic acid is a polyunsaturated omega-6 fatty acid that is essential for human health. 9-Oxooctadecadienoic acid is characterized by the presence of an oxo group at the ninth carbon position and double bonds at the tenth and twelfth carbon positions in the octadecadienoic acid chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
9-Oxooctadecadienoic acid can be synthesized through the oxidation of linoleic acid. The oxidation process typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a specific temperature and pH to ensure the selective oxidation of the allylic hydroxyl group to an oxo group .
Industrial Production Methods
In industrial settings, the production of 9-Oxooctadecadienoic acid involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, including temperature, pressure, and flow rates, to achieve high yields and purity of the final product. The use of catalysts, such as manganese dioxide, can enhance the efficiency of the oxidation process .
Chemical Reactions Analysis
Types of Reactions
9-Oxooctadecadienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.
Substitution: The oxo group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and manganese dioxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Hydroxyoctadecadienoic acids.
Substitution: Various substituted octadecadienoic acid derivatives.
Scientific Research Applications
9-Oxooctadecadienoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study oxidation and reduction reactions.
Biology: It serves as a biomarker for oxidative stress and lipid peroxidation in biological systems.
Medicine: Research has shown its potential role in inflammatory processes and its use as a therapeutic target for diseases related to oxidative stress.
Industry: It is used in the formulation of cosmetics and skincare products due to its antioxidant properties.
Mechanism of Action
The mechanism of action of 9-Oxooctadecadienoic acid involves its interaction with cellular membranes and enzymes. It is known to modulate the activity of lipoxygenases, which are enzymes involved in the metabolism of polyunsaturated fatty acids. By influencing lipoxygenase activity, 9-Oxooctadecadienoic acid can affect the production of inflammatory mediators and oxidative stress markers .
Comparison with Similar Compounds
Similar Compounds
9-Hydroxyoctadecadienoic acid (9-HODE): A hydroxylated derivative of linoleic acid.
13-Oxooctadecadienoic acid (13-OxoODE): An oxidized derivative with the oxo group at the thirteenth carbon position.
13-Hydroxyoctadecadienoic acid (13-HODE): A hydroxylated derivative with the hydroxyl group at the thirteenth carbon position.
Uniqueness
9-Oxooctadecadienoic acid is unique due to its specific oxidation state and position of the oxo group, which confer distinct chemical and biological properties. Its ability to modulate lipoxygenase activity and serve as a biomarker for oxidative stress distinguishes it from other similar compounds .
Properties
Molecular Formula |
C18H30O3 |
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Molecular Weight |
294.4 g/mol |
IUPAC Name |
9-oxooctadeca-10,12-dienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21) |
InChI Key |
LUZSWWYKKLTDHU-UHFFFAOYSA-N |
SMILES |
CCCCCC=CC=CC(=O)CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCC=CC=CC(=O)CCCCCCCC(=O)O |
Synonyms |
9-keto-10,12-octadecadienoic acid 9-oxo-10,12-octadecadienoic acid 9-oxo-10,12-ODDA |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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